molecular formula C11H15Cl2N3O2 B13613178 3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride

3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride

Cat. No.: B13613178
M. Wt: 292.16 g/mol
InChI Key: CLBBCZJYEQIOTP-UHFFFAOYSA-N
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Description

3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride is a functionalized Cereblon ligand used for the development of protein degrader building blocks. This compound contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers . It is a basic building block for the development of a protein degrader library .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride involves the reaction of 3-aminophenylamine with piperidine-2,6-dione under specific conditions. The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride is unique due to its specific structure, which allows for rapid conjugation with carboxyl-containing linkers. This property makes it a valuable building block for the development of protein degrader libraries and targeted protein degradation studies .

Properties

Molecular Formula

C11H15Cl2N3O2

Molecular Weight

292.16 g/mol

IUPAC Name

3-(3-aminoanilino)piperidine-2,6-dione;dihydrochloride

InChI

InChI=1S/C11H13N3O2.2ClH/c12-7-2-1-3-8(6-7)13-9-4-5-10(15)14-11(9)16;;/h1-3,6,9,13H,4-5,12H2,(H,14,15,16);2*1H

InChI Key

CLBBCZJYEQIOTP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1NC2=CC=CC(=C2)N.Cl.Cl

Origin of Product

United States

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